Understanding the thermal behavior of Pazopanib HCl is fundamental to developing stable formulations. A dedicated thermal study characterized the raw bulk drug material using solid-state and thermal analysis techniques [1].
Key Thermal Analysis Techniques: The study utilized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to thermally characterize the drug substance. Solid-state characterization was performed using Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [1].
Kinetic and Thermodynamic Parameters: The study applied several isoconversional methods to assess thermal and thermodynamic parameters [1]:
These methods help predict the stability and shelf-life of the drug by modeling its decomposition behavior under various conditions. The workflow below illustrates the systematic strategy for conducting such a degradation kinetic study.
Systematic strategy for drug degradation kinetic studies [2].
Stability testing ensures that a drug product maintains its identity, strength, and quality under the influence of environmental factors. For Pazopanib HCl, forced degradation studies are crucial for identifying how the drug behaves under stress.
Forced Degradation Findings: A key study subjected Pazopanib to various stress conditions as per International Conference on Harmonization (ICH) guidelines. It was found to degrade significantly only under photolytic conditions, producing six transformation products (TPs) [3].
Toxicity of Degradants: Using UHPLC-Q-TOF/MS and in silico toxicity prediction tools, one transformation product was identified as potentially genotoxic, while five others with a sulfonamide moiety were found to be hepatotoxic [3]. This underscores the importance of protecting the drug from light during storage.
Analytical Methods for Stability: A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method was developed and validated as per ICH guidelines for Pazopanib, with the mobile phase Chloroform: Methanol (9:1 v/v) providing a retardation factor (Rf) of 0.55 ± 0.01 [4].
The current marketed formulation of Pazopanib HCl has a poor bioavailability and pharmacokinetic profile [1]. Knowledge of its thermal behavior is instrumental in developing alternative formulations with improved performance [1].
Hot-Melt Extrusion (HME) for Solid Dispersion: Recent (2024) research successfully used the Hot-Melt Extrusion (HME) technique to create solid dispersions of Pazopanib HCl, significantly enhancing its solubility and oral bioavailability [5].
Key aspects of this QbD-based development include:
The table below summarizes key quantitative data and experimental conditions from the cited research.
| Study Aspect | Experimental Condition / Value | Purpose / Outcome |
|---|---|---|
| Hot-Melt Extrusion [5] | ||
| Drug-Polymer Ratio | 1:2 | Form solid dispersion for solubility enhancement. |
| Plasticizer (Poloxamer 188) | 10% w/w of polymer | Aid processability by reducing glass transition temperature. |
| Stability-Indicating HPTLC [4] | ||
| Mobile Phase | Chloroform:Methanol (9:1 v/v) | Separate and analyze Pazopanib (Rf 0.55 ± 0.01). |
| Linearity Range | 200-1000 ng/band | Method validation (R² = 0.998). |
| LOD / LOQ | 19.38 ng/band / 58.74 ng/band | Demonstrate method sensitivity. |
| Forced Degradation [3] | ||
| Primary Degradation Condition | Photolytic | Produced 6 transformation products. |
| Toxicity Findings | 1 genotoxic, 5 hepatotoxic TPs | Highlights critical need for photostability. |
The search results reveal several specific and fruitful paths for deeper investigation:
A foundational thermal study is critical for understanding the stability and behavior of PZB during processing and storage. Key characterization data is summarized in the table below.
| Analytical Technique | Key Findings for Pazopanib Hydrochloride | Experimental Conditions / Parameters |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Broad, complex endotherm (peak ~140°C to 290°C); indicates simultaneous dehydration/melting/partial decomposition [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |
| Thermogravimetric Analysis (TGA) | Mass loss of ~4% up to 150°C (bound water); rapid decomposition initiates at ~300°C [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |
| X-ray Diffraction (XRD) | Sharp, intense peaks confirm highly crystalline nature of raw API [1] | Not specified |
| FT-IR Spectroscopy | Used for solid-state characterization; specific spectral bands not detailed [1] | Not specified |
The decomposition kinetics of PZB were analyzed using isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose). The average activation energy (Ea) for its decomposition was found to be approximately 121.5 kJ mol⁻¹ [1].
The crystalline nature of PZB contributes to its low solubility. Converting it to an amorphous form or a solid dispersion can enhance solubility and bioavailability. The following diagram illustrates the decision workflow for selecting a characterization technique based on formulation goals.
HME is a solvent-free, continuous process that can produce amorphous solid dispersions by embedding the API in a polymer matrix [2] [3].
Co-amorphous systems stabilize the amorphous drug using a small molecule co-former instead of a polymer, often without thermal processing [4].
For researchers aiming to replicate these studies, here are detailed methodologies for key characterization experiments.
This protocol determines the activation energy (Ea) of decomposition without assuming a reaction model.
ln(β) against 1/Tα for each constant α. The slope of the line is proportional to Ea.ln(β / Tα²) against 1/Tα for each constant α. The slope gives -Ea/R.This is a common method for preparing co-amorphous systems on a lab scale.
The table below summarizes the key pharmacokinetic characteristics of pazopanib based on clinical data.
| Parameter | Value/Description | Clinical Context |
|---|---|---|
| Bioavailability | 21.4% (range: 13.5–38.9%) [1] | Low and variable; non-linear, dose-dependent [1] [2] |
| Tmax (Time to Cmax) | 2-4 hours post-dose [1] [3] | - |
| Apparent Volume of Distribution (Vd/F) | Not fully quantified; >99.9% plasma protein bound [1] | Highly tissue-bound; not significantly removed by hemodialysis [3] |
| Elimination Half-life (t₁/₂) | ~31 hours (range: 30.9-35 hours) [1] [4] | Supports once-daily dosing |
| Primary Route of Elimination | Feces (82.2% as unchanged drug) [1] [2] | Renal clearance is minimal (<4%) [1] [3] |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP1A2 and CYP2C8 (minor) [2] [3] [4] | - |
| Transporters Involved | Substrate of P-gp and BCRP [3] [5] | - |
| Therapeutic Target (Ctrough,ss) | ≥20.5 mg/L [6] [1] [7] | Associated with improved PFS in mRCC [6] |
| Toxicity Threshold (Ctrough,ss) | >34 mg/L (Grade ≥2 liver toxicity) [6] | - |
The "DIET Study" directly compared the standard fasted regimen against a fed alternative. Key quantitative findings are summarized below.
| Regimen | Key Exposure (AUC) | Key Concentration (C~min~) | Patient Preference & Safety |
|---|---|---|---|
| 800 mg (Fasted) | Reference AUC [8] | Reference C~min~ [8] | Standard regimen |
| 600 mg (With Food) | Bioequivalent to 800 mg fasted [8] | Bioequivalent to 800 mg fasted [8] | 68% of patients preferred this regimen; No significant difference in GI toxicity [8] |
Here are the methodologies from pivotal studies that generated the critical data on pazopanib's pharmacokinetics and food effects.
The following diagram illustrates the key processes involved in pazopanib's absorption, distribution, metabolism, and excretion (ADME), which underpin its complex pharmacokinetic profile.
This ADME pathway visualizes the key processes, including the food effect that increases bioavailability and the efflux transporters that limit it [2] [3] [5].
The data indicates that the fixed 800 mg fasted dose leads to a high proportion of patients with subtherapeutic or toxic exposure [6]. Evidence supports more personalized approaches:
The table below summarizes the key thermal characteristics and kinetic parameters of Pazopanib hydrochloride from published studies.
| Parameter | Findings/Value | Experimental Conditions | Citation |
|---|---|---|---|
| General Thermal Behavior | Characterized using TGA and DSC. | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC). | [1] |
| Kinetic Analysis Methods | Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose. | Isoconversional methods applied to non-isothermal data. | [1] |
| Solid-State Characterization | Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD). | Used for solid-state analysis of the raw bulk drug material. | [1] |
| Forced Degradation (Thermal) | Stable under dry thermal stress; 12.44% degradation after 6 hours at 60°C. | Bulk drug exposed to 60°C for 6 hours in an oven. | [2] |
| Forced Degradation (Photolytic) | Significant degradation: 32.85% under fluorescent light; 5.19% under UV. | Photolytic stress as per ICH Q1B guidelines. | [2] |
| Forced Degradation (Oxidative) | Stable (no degradation) with 30% H₂O₂ over 7 days. | Treated with 30% hydrogen peroxide. | [2] |
| Forced Degradation (Acid/Base) | 8.66% degradation in 0.5N NaOH; 4.90% degradation in 0.5N HCl over 24 hours. | Treated with 0.5N NaOH and 0.5N HCl. | [2] |
This methodology provides a full thermal characterization suited for pre-formulation studies [1].
This protocol assesses drug stability under various stress conditions as per ICH guidelines [2].
The following diagram outlines the logical workflow for conducting a thermal degradation kinetic study, from experimental setup to data interpretation.
Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug with poor solubility and potential hepatotoxicity, precise analytical methods for its quantification are essential for pharmaceutical quality control and ensuring patient safety. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a preferred technique for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms due to its high sensitivity, precision, and wide applicability across pharmaceutical systems.
This document provides detailed application notes and protocols for the development, validation, and application of RP-HPLC methods for this compound quantification, incorporating recent advancements in methodological approaches and addressing the complete analytical workflow from sample preparation to method validation. The protocols have been optimized for routine quality control in pharmaceutical settings, with demonstrated reliability for drug substance assay, impurity profiling, and formulation analysis.
Extensive method development research has yielded several robust HPLC conditions for this compound analysis. The following table summarizes the optimally developed chromatographic parameters from recent studies:
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Method A [1] | Method B [2] | Method C [3] | Method D [4] |
|---|---|---|---|---|
| Column | C18 (4.6 × 250 mm, 5 µm) | Eclipse Plus C18 (4.5mm × 150mm, 3.5µm) | Kromasil C18 (250 mm × 4.6mm, 5 µm) | XTerra RP C18 (250×4.6mm, 5µm) |
| Mobile Phase | Methanol:0.1% OPA (41:59, v/v) | 0.1% OPA:ACN (55:45, v/v) | Methanol:0.1% OPA (60:40, v/v) | 0.03M KH₂PO₄ (pH 3.2):ACN (70:30, v/v) |
| Flow Rate (mL/min) | 1.1 | 1.0 | 1.0 | 1.0 |
| Detection Wavelength (nm) | 266 | 271.4 | 273 | 267 |
| Retention Time (min) | ~5.5* | 1.430 | 2.62 | 7.392 |
| Injection Volume (µL) | 20 | Not specified | Not specified | 10 |
| Column Temperature | 25°C | Ambient | Ambient | Ambient |
Note: *Retention time estimated from method parameters
The selection of chromatographic conditions depends on the specific application requirements. Method A provides excellent separation for stability-indicating methods, while Method B offers rapid analysis with a retention time of just 1.43 minutes. Method C demonstrates robustness for routine quality control, and Method D is particularly suitable for impurity profiling applications.
The following diagram illustrates the systematic approach to method selection based on analytical requirements:
Protocol for Method A [1]:
Primary Stock Solution (500 µg/mL) [1]:
Working Standard Solutions:
For 400 mg Tablet Strength [1]:
All validation parameters should be assessed following ICH Q2(R1) guidelines [1] [2]. The following table summarizes the validation parameters for the different methods:
Table 2: Method Validation Parameters for this compound HPLC Methods
| Validation Parameter | Method A [1] | Method B [2] | Method C [3] | Acceptance Criteria |
|---|---|---|---|---|
| Linearity Range (µg/mL) | 5-20 | 2-10 | 2-30 | R² ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.99998 | R² ≥ 0.999 |
| Precision (% RSD) | <2% | <1% | <2% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| LOD (µg/mL) | 0.05 | 0.055 | 0.236 | - |
| LOQ (µg/mL) | 0.14 | 0.168 | 0.716 | - |
| Robustness | Compliant | Compliant | Compliant | Deliberate variations show no significant impact |
| Specificity | No interference | No interference | No interference | Peak purity ≥ 990 |
Forced Degradation Studies [1]:
Acceptance Criteria: Degradation products should be resolved from main peak with peak purity index ≥0.999 for PZB peak.
Repeatability (Intra-day Precision):
Intermediate Precision (Inter-day/Ruggedness):
Standard Addition Method:
The validated HPLC methods have been successfully applied to various pharmaceutical analysis scenarios:
The developed methods enable accurate quantification of this compound in bulk drugs and tablet formulations with percent assay values ranging from 99.49% to 99.85% of label claim, demonstrating excellent accuracy for quality control applications [2] [4]. Method sensitivity allows detection of low-level impurities and degradation products, essential for stability monitoring.
HPLC methods with shorter run times (e.g., Method B with 1.43 minutes retention time) are particularly suitable for high-throughput dissolution testing, allowing rapid analysis of multiple dissolution time points [2]. The methods provide sufficient sensitivity to detect concentration changes in dissolution media.
The specificity of these methods, particularly Method A, makes them suitable for stability studies where separation of degradation products from the parent drug is critical [1]. Forced degradation studies demonstrate the method's ability to accurately quantify this compound in the presence of its degradation products.
Specialized methods have been developed for impurity detection and characterization. One study specifically addressed the determination and characterization of two process impurities in this compound drug substance using a validated RP-HPLC method with LOD values of approximately 0.0061 mg/mL for both impurities [5].
Before sample analysis, perform system suitability testing with the following acceptance criteria [1]:
All methods should be validated according to ICH Q2(R1) guidelines [1]. Documentation should include:
The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in pharmaceutical materials. The availability of multiple validated methods allows flexibility in method selection based on specific analytical needs, from rapid quality control testing to comprehensive stability-indicating analysis.
The optimized conditions presented herein demonstrate excellent sensitivity, linearity, and precision while maintaining practicality for routine use in pharmaceutical quality control laboratories. Proper implementation of these protocols will ensure reliable quantification of this compound, contributing to the quality assurance of this important anticancer therapeutic.
Pazopanib hydrochloride (PZB) is a protein kinase inhibitor approved for treating renal cell carcinoma and other renal malignancies. As a Biopharmaceutical Classification System (BCS) Class II/IV compound, PZB exhibits poor aqueous solubility and inconsistent oral absorption, resulting in low bioavailability (14-39%) and significant inter-patient variability. These limitations pose substantial challenges in clinical practice, where approximately 20% of patients fail to achieve effective therapeutic concentrations [1] [2]. Hot-melt extrusion (HME) technology has emerged as a solvent-free, continuous manufacturing process that enhances the solubility and bioavailability of poorly water-soluble drugs like PZB by generating amorphous solid dispersions. This technique enables molecular-level mixing of the active pharmaceutical ingredient (API) with polymeric carriers at elevated temperatures, transforming crystalline API into amorphous forms with improved dissolution characteristics [3] [4]. The application of HME aligns with regulatory encouragement of Quality by Design (QbD) principles and Process Analytical Technology (PAT) integration, providing a robust framework for pharmaceutical development and manufacturing [3] [5].
The successful development of PZB solid dispersions via HME requires careful selection of polymers and excipients based on their thermoplastic properties, compatibility with API, and impact on final product performance. The polymer must possess adequate thermal stability to withstand processing temperatures without decomposition and appropriate glass transition temperature (Tg) to facilitate processing while maintaining physical stability of the resulting amorphous dispersion [1].
Table 1: Materials for this compound HME Formulation
| Material | Function | Key Properties | Supplier |
|---|---|---|---|
| Pazopanib HCl | API | Molecular weight: 473.99 g/mol; Poor aqueous solubility | Sun Pharmaceutical |
| Kollidon VA64 | Polymer | Vinylpyrrolidone-vinyl acetate copolymer; Tg: ~101°C | BASF |
| Affinisol 15LV | Polymer | HPMC; Tg: 115°C | Dupont |
| Eudragit EPO | Polymer | Methacrylate copolymer; pH-dependent solubility | Evonik |
| HPMC (5cps) | Polymer | Hypromellose; Tg: ~170°C | Dow Chemicals |
| Poloxamer 188 | Plasticizer/Surfactant | MW: 7680-9510 g/mol; Melt point: ~52°C | BASF |
Extensive formulation development studies identified optimal compositions for PZB solid dispersions. The prototype formulation incorporates API, polymer, and plasticizer at specific ratios to ensure processability, physical stability, and enhanced dissolution. Systematic optimization using custom screening design (JMP Software) evaluated the impact of polymer type and plasticizer level on critical quality attributes including torque value, appearance, and disintegration time [1].
Table 2: Optimized Formulation Composition for PZB Solid Dispersions
| Component | Function | Concentration (% w/w) | Role in Formulation |
|---|---|---|---|
| Pazopanib HCl | API | 31.25% | Therapeutic agent |
| Polymer (Affinisol 15LV or Kollidon VA64) | Matrix carrier | 62.5% | Amorphous stabilization; Dissolution enhancement |
| Poloxamer 188 | Plasticizer | 6.25% (10% of polymer weight) | Processability improvement; Tg reduction |
HME processing of PZB solid dispersions employs twin-screw extruders (TSE), preferably co-rotating and fully intermeshing designs, which provide superior mixing efficiency, self-cleaning capability, and control over residence time distribution. The segmented screw design allows customization of screw configuration using various elements (conveying, kneading, mixing) to achieve specific shear profiles and dispersive/distributive mixing intensities [3] [4]. A typical pharmaceutical TSE configuration for PZB solid dispersions includes:
The extrusion assembly consists of a motor (drive unit), barrel sections with independent temperature control, rotating screws, and an end-plate die that determines the extrudate shape. A central electronic control unit monitors and regulates process parameters including screw speed, feed rate, temperature profiles along the barrel, and melt pressure [3].
Systematic optimization of HME process parameters for PZB formulations employed definitive screening design to evaluate the impact of barrel temperature and screw speed on critical quality attributes. The studies revealed that barrel temperature significantly influences torque, disintegration time, and dissolution performance, while screw speed has relatively minor effects within the studied range [1].
Table 3: Optimized HME Process Parameters for PZB Solid Dispersions
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Barrel Temperature Profile | ||
| - Feeding Zone | 80-100°C | Pre-melting; Devolatilization |
| - Middle Zones | 130-150°C | Melting and mixing |
| - Die Zone | 140-160°C | Controlled flow through die |
| Screw Speed | 100-200 rpm | Moderate impact on torque and residence time |
| Feed Rate | 0.5-1.5 kg/h | Matched with screw speed for uniform feeding |
| Torque | 30-70% | Indicator of melt viscosity and process stability |
The following protocol describes the detailed procedure for preparing PZB solid dispersions using HME technology:
Equipment Setup
Extrusion Procedure
Post-extrusion Processing
Solid State Characterization
Performance Evaluation
The systematic development of PZB solid dispersions via HME technology successfully addressed the critical challenge of poor solubility. Extensive evaluation of different polymer systems revealed significant differences in performance attributes, enabling evidence-based formulation decisions.
Table 4: Performance Comparison of PZB Solid Dispersions with Different Polymers
| Polymer | Extrudate Appearance | Disintegration Time (min) | Dissolution at 30 min (%) | Moisture Uptake (%) | Physical Stability |
|---|---|---|---|---|---|
| Affinisol 15LV | Clear, transparent | 4.2±0.5 | 95.3±2.1 | 2.1±0.3 | No recrystallization after 3 months |
| Kollidon VA64 | Clear, transparent | 5.8±0.7 | 92.7±1.8 | 3.5±0.4 | Slight surface crystallization |
| Eudragit EPO | Opaque, white | 8.3±1.2 | 85.4±3.2 | 1.8±0.2 | No recrystallization after 3 months |
| HPMC (5cps) | Brownish, opaque | >15 | 76.9±4.1 | 4.2±0.5 | Discoloration on storage |
The data demonstrates that Affinisol 15LV and Kollidon VA64 produced clear, transparent extrudates indicating molecular-level dispersion of PZB in the polymer matrix. Affinisol-based formulations exhibited superior dissolution performance with 95.3% drug release within 30 minutes, significantly higher than the pure drug (21.5%) [1]. This enhancement is attributed to the amorphous state of the drug and improved wettability provided by the polymer matrix. Furthermore, Affinisol-based extrudates showed lower moisture uptake (2.1%) compared to Kollidon VA64 (3.5%), contributing to their enhanced physical stability with no recrystallization observed under accelerated storage conditions for 3 months [1].
The application of QbD principles through definitive screening design enabled systematic understanding of critical process parameters and their impact on product quality. Analysis of variance (ANOVA) of experimental data revealed that barrel temperature significantly (p<0.05) influenced torque, disintegration time, and dissolution performance, while screw speed had relatively minor effects within the studied range (100-200 rpm) [1].
Table 5: Impact of Process Parameters on Critical Quality Attributes
| Process Parameter | Torque | Disintegration Time | Dissolution (30 min) | Melt Temperature |
|---|---|---|---|---|
| Barrel Temperature | Significant decrease with increasing temperature | Moderate decrease with increasing temperature | Optimal mid-range temperature (140-160°C) | Direct correlation with set temperature |
| Screw Speed | Moderate decrease with increasing speed | Negligible impact | Insignificant impact within studied range | Moderate increase with higher speeds |
| Feed Rate | Increase with higher feed rates | Slight increase with higher feed rates | Optimal at medium feed rates | Minimal impact |
The optimal processing window was identified at barrel temperatures of 140-160°C, screw speeds of 100-200 rpm, and feed rates balanced with screw speed to maintain 30-70% torque. These conditions provided sufficient thermal and mechanical energy for complete melting and mixing without degrading heat-sensitive components. The robust design space ensures consistent product quality and facilitates scale-up from laboratory to production equipment [1] [4].
Pharmacokinetic studies in animal models demonstrated the significant impact of HME technology on PZB bioavailability. The Affinisol-based extrudates (Test Formulation A) revealed substantially higher bioavailability (AUC) compared to both free PZB drug and marketed formulation [1]. The enhanced absorption is directly attributable to the improved dissolution characteristics of the amorphous solid dispersion, which increases the fraction of drug available for intestinal absorption. These findings confirm the potential of HME technology to overcome the biopharmaceutical limitations of PZB, potentially enabling dose reduction and decreased inter-patient variability in clinical settings.
The following diagram illustrates the systematic development workflow for PZB solid dispersions using QbD principles, integrating formulation screening, process optimization, and characterization:
Diagram 1: QbD-Based Development Workflow for PZB HME Formulations
The following plot visualizes the critical risk factors identified through systematic assessment of the HME process for pharmaceutical co-crystals, which similarly applies to PZB solid dispersions:
Diagram 2: Risk Assessment Framework for PZB HME Process Development
The development of PZB solid dispersions using HME technology represents a viable strategy to overcome the solubility-limited bioavailability of this important anticancer agent. Through systematic formulation screening and process optimization, Affinisol 15LV-based extrudates demonstrated superior performance with clear transparent appearance, rapid disintegration (4.2 minutes), complete dissolution (95.3% in 30 minutes), and excellent physical stability under accelerated conditions. The application of QbD principles enabled identification of critical process parameters, with barrel temperature emerging as the most significant factor influencing product quality.
The optimized protocol detailed in this application note provides researchers with a robust framework for developing PZB solid dispersions via HME. The integration of PAT tools and real-time monitoring strategies further enhances process understanding and control, supporting the pharmaceutical industry's transition toward continuous manufacturing paradigms. Future work should focus on long-term stability studies, clinical batch production, and exploration of novel polymeric carriers to further optimize this promising formulation approach.
Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug, pazopanib exhibits poor aqueous solubility (0.06 mg/mL) but high permeability, resulting in low and variable oral bioavailability ranging from 14% to 39%. The drug demonstrates strong pH-dependent solubility, with significantly higher solubility in acidic environments (pH 1.2) compared to higher pH conditions (pH 4.0 and 6.8), which leads to dissolution variability across different gastrointestinal segments and substantial food effects. The current marketed formulation (Votrient) requires high dosing (up to 800 mg daily), which associates with significant hepatotoxicity and patient burden, creating an urgent need for advanced formulation strategies that can enhance solubility, reduce pH-dependent release, and minimize food effects.
Self-nanoemulsifying drug delivery systems represent a promising approach to overcome these limitations. SNEDDS are isotropic mixtures of oils, surfactants, and cosolvents/surfactants that spontaneously form oil-in-water nanoemulsions with droplet sizes typically below 100 nm when introduced to aqueous media under gentle agitation. For pazopanib, SNEDDS offer multiple advantages, including enhanced solubilization through molecular dispersion in lipid matrices, reduced pH-dependent dissolution by maintaining drug in solubilized form regardless of environmental conditions, inhibition of crystallization through maintenance of supersaturation, and potential lymphatic transport that can reduce first-pass metabolism. The development of effective SNEDDS for pazopanib requires careful selection of excipients based on comprehensive solubility studies, optimization of component ratios, and thorough characterization of the resulting nanoemulsions.
Table 1: Pazopanib HCl Solubility in Various Excipients
| Excipient Category | Excipient Name | Solubility (mg/g) | Temperature | Citation |
|---|---|---|---|---|
| Oils | Capmul MCM C10 | 2.1 | 70°C | [1] |
| Capmul MCM C8 | 1.9 | 70°C | [1] | |
| Labrafac WL 1349 | 25.64 ± 0.24 | 37°C | [2] | |
| Oleic acid | - | - | - | |
| Surfactants | Kolliphor RH40 | 4.9 | 70°C | [1] |
| Labrasol | 57.84 ± 2.91 | 37°C | [2] | |
| Tween 80 | - | - | - | |
| Cremophor RH40 | - | - | - | |
| Cosolvents/Surfactants | Kollisolv PG | 53.8 | 70°C | [1] |
| Transcutol-P | 44.61 ± 1.51 | 37°C | [2] | |
| Propylene glycol | - | - | - | |
| Tetraglycol | - | - | - |
The solubility screening process involves adding excess pazopanib HCl to each excipient (approximately 100 mg in 1 g excipient) followed by stirring at elevated temperatures (50-70°C) for 24-48 hours to achieve saturation. The saturated solutions are then centrifuged at 15,000 rpm for 10-30 minutes, and the drug concentration in the supernatant is quantified using validated HPLC methods. Based on comprehensive solubility studies, medium-chain glycerides (Capmul MCM C8/C10, Labrafac WL 1349) are preferred oils due to their excellent solubilizing capacity and self-emulsifying properties. For surfactants, Kolliphor RH40 and Labrasol demonstrate optimal emulsification efficiency, while Kollisolv PG and Transcutol-P serve as effective cosolvents that significantly enhance drug loading capacity.
Figure 1: Formulation Optimization Workflow
The optimization of SNEDDS formulations employs statistical experimental designs to systematically evaluate the impact of component ratios on critical quality attributes. The simplex lattice mixture design is particularly valuable for formulators, allowing efficient exploration of the ternary component space with minimal experimental runs. This approach involves varying the ratios of oil, surfactant, and cosolvent while constraining the total to 100%, and evaluating responses including drug solubility, emulsion droplet size, polydispersity index, and precipitation tendency. For pazopanib HCl, optimization typically focuses on maximizing drug loading while maintaining nanoemulsion droplet size below 100 nm to enhance absorption. The polynomial equations derived from these designs enable prediction of formulation performance and identification of optimal component ratios that balance multiple competing objectives.
Table 2: Optimized SNEDDS Formulations for Pazopanib HCl
| Formulation Component | Three-Component SNEDDS | Four-Component SNEDDS | Lipophilic Salt SNEDDS | Unit |
|---|---|---|---|---|
| Pazopanib HCl | 0.5 | 5.3 | - | % (w/w) |
| Pazopanib Docusate | - | - | 5.0-10.0 | % (w/w) |
| Oil (Capmul MCM C10) | 10 | 10-15 | 10-20 | % (w/w) |
| Surfactant (Kolliphor RH40) | 81 | 70-75 | 60-70 | % (w/w) |
| Cosolvent (Kollisolv PG) | - | 10-15 | 10-15 | % (w/w) |
| Additional Surfactant | 9 | - | - | % (w/w) |
| Droplet Size | <50 | <50 | <50 | nm |
| PDI | <0.3 | <0.3 | <0.3 | - |
The preparation of liquid SNEDDS involves a systematic process to ensure formation of a homogeneous, stable preconcentrate. Begin by weighing the oil component (e.g., Capmul MCM C10) into an appropriate glass vial. Add the surfactant (e.g., Kolliphor RH40) and cosolvent (e.g., Kollisolv PG) to the oil in the specified ratios. Heat the mixture to 40-50°C using a water bath or hot plate with stirring to facilitate mixing of viscous components. Once a homogeneous lipid phase is obtained, add the drug (pazopanib HCl or its lipophilic salt) gradually while maintaining stirring. Continue stirring until complete dissolution of the drug is achieved, which may require 2-4 hours depending on the batch size. For lipophilic salt forms (e.g., pazopanib docusate), pre-form the salt using counterion exchange before incorporation into the lipid phase. Finally, store the resulting clear, homogeneous liquid in sealed amber glass containers at room temperature or under refrigeration if necessary, protected from light and moisture.
Figure 2: Solid SNEDDS Preparation Workflow
For enhanced stability and patient compliance, liquid SNEDDS can be converted to solid dosage forms using adsorption techniques. The protocol begins with adsorbent screening to identify suitable porous carriers with high surface area and absorption capacity. Common adsorbents include Neusilin US2, Sylysia series (350, 550, 730), and Aerosil 200. The optimal liquid SNEDDS to adsorbent ratio typically ranges from 1:1 to 2:1 (w/w). Slowly add the liquid SNEDDS to the adsorbent in a mortar while continuously triturating to ensure uniform distribution. Alternatively, use a high-shear mixer for larger batches. Continue mixing until a free-flowing powder is obtained without visible agglomeration. The resulting solid mass can be passed through a sieve (#40-60 mesh) to ensure uniform particle size. For final dosage form preparation, blend the solid SNEDDS with appropriate excipients (e.g., 0.5-1% magnesium stearate as lubricant) and compress into tablets or fill into capsules. The spray drying method provides an alternative approach, where liquid SNEDDS is atomized into a hot air chamber along with coating polymers such as PVP K30 or HPMC, creating solid microspheres with enhanced dissolution properties.
Thermodynamic stability testing is essential to evaluate the robustness of the formulated SNEDDS. Conduct heating-cooling cycles between 4°C and 45°C with storage at each temperature for at least 48 hours. Follow with freeze-thaw cycles (-21°C to 25°C) for 48 hours at each temperature. Centrifugation at 3,500 rpm for 30 minutes provides additional stress. Formulations passing these tests without phase separation, precipitation, or cracking proceed to further evaluation. For droplet size analysis, dilute the SNEDDS (approximately 100 mg) in 100 mL of appropriate dissolution media (pH 1.2, 4.5, and 6.8) with gentle stirring. Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (Zetasizer Nano ZS). Acceptable nanoemulsions typically exhibit droplet sizes below 100 nm, PDI less than 0.3, and zeta potential values below -30 mV for electrostatic stability. Transmission electron microscopy provides visual confirmation of droplet morphology, size, and distribution.
Differential scanning calorimetry analysis reveals the physical state of pazopanib within the solid SNEDDS. Employ a heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The disappearance of the characteristic pazopanib melting endotherm (approximately 283°C) indicates transition from crystalline to amorphous or molecularly dissolved state. Powder X-ray diffraction further confirms this transformation, with scanning conducted from 5° to 40° (2θ) at a rate of 2°/min. The absence or significant reduction of characteristic pazopanib diffraction peaks suggests successful incorporation into the lipid matrix. Fourier-transform infrared spectroscopy assesses potential drug-excipient interactions, with scans recorded from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Changes in characteristic drug peaks, particularly those associated with amine and sulfonamide groups, may indicate molecular interactions favorable for stability.
Table 3: Dissolution Performance of Pazopanib SNEDDS Formulations
| Formulation | pH 1.2 | pH 4.0 | pH 6.8 | Water | Citation |
|---|---|---|---|---|---|
| Raw Pazopanib HCl | ~40% (at 120 min) | <10% | <10% | ~20% | [1] |
| Three-Component SNEDDS | >95% (at 60 min) | >80% | >80% | >85% | [1] |
| Four-Component SNEDDS | >95% (at 60 min) | >90% | >90% | >95% | [1] |
| Lipophilic Salt LbF | >95% (at 60 min) | >95% | >95% | >95% | [3] |
| Votrient (Marketed) | ~70% (at 120 min) | ~40% | ~30% | ~50% | [3] |
The dissolution testing protocol employs USP Apparatus II (paddle) with 900 mL of various dissolution media (0.1N HCl pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8) containing 1% polysorbate 80 to maintain sink conditions. Maintain the temperature at 37 ± 0.5°C with a paddle rotation speed of 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane filters, and analyze using validated HPLC methods. The in vitro lipolysis model simulates intestinal digestion using a pH-stat titrator. Prepare simulated intestinal fluid containing 5 mM Tris-maleate, 1.4 mM CaCl₂·2H₂O, 150 mM NaCl, and 5 mM porcine pancreatin extract, adjusting to pH 6.5. Add the SNEDDS formulation equivalent to 10 mg pazopanib and initiate digestion by adding pancreatin lipase. Maintain pH at 6.5 by continuous titration with 0.2 M NaOH, recording the consumption over 60 minutes. After digestion, ultracentrifuge the sample at 40,000 rpm for 1 hour at 37°C to separate different phases (aqueous, pellet, and oily) and quantify drug distribution.
The developed SNEDDS formulations demonstrate significantly improved solubility compared to raw pazopanib HCl. The four-component SNEDDS increases drug loading capacity to 5.3% (w/w), representing a 10-fold enhancement over three-component systems. More impressively, lipophilic salt approaches (pazopanib docusate) in lipid-based formulations achieve 6-fold higher solubility than the commercial salt form. This remarkable improvement directly translates to enhanced dissolution performance, with optimized SNEDDS achieving consistently high dissolution rates (>95% within 120 minutes) across all pH levels, effectively eliminating the pH-dependent solubility observed with the raw drug substance. This pH-independent release profile is particularly valuable for ensuring consistent exposure regardless of gastrointestinal pH variations, potentially reducing inter-subject variability and food effects.
Table 4: Bioavailability Assessment of Pazopanib Formulations
| Formulation | AUC (ng·h/mL) | Cmax (ng/mL) | Relative Bioavailability | Citation |
|---|---|---|---|---|
| Crystalline Pazopanib | Baseline | Baseline | 1.0x | [3] |
| Votrient (Marketed) | 2.5x increase | 2.2x increase | 2.5x | [3] |
| PAZ-DOC LbF | 11x increase | 9x increase | 11x | [3] |
| PAZ-PLC LbF | 9x increase | 7x increase | 9x | [3] |
| Four-Component SNEDDS | Not reported | Not reported | Significant improvement | [1] |
The in vivo performance of pazopanib SNEDDS demonstrates substantial improvements over conventional formulations. The lipophilic salt approach (pazopanib docusate) in lipid-based formulations exhibits a remarkable 11-fold increase in AUC compared to crystalline pazopanib and a 2.5-fold enhancement relative to the marketed product Votrient. Similarly, the phospholipid complex formulation shows approximately 9-fold greater drug exposure than the crystalline form. These dramatic improvements in bioavailability can be attributed to multiple factors, including enhanced solubilization in the gastrointestinal environment, protection from pH-dependent precipitation, potential inhibition of P-glycoprotein efflux, and stimulation of intestinal lymphatic transport that bypasses hepatic first-pass metabolism. For pharmacokinetic studies, administer formulations to fasted animals (e.g., Sprague-Dawley rats, 280-320 g) at a dose equivalent to 10-20 mg/kg pazopanib. Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cannulation, separate plasma by centrifugation, and quantify pazopanib concentrations using validated LC-MS/MS methods with appropriate internal standards.
The development of SNEDDS for this compound represents a promising strategy to overcome the significant biopharmaceutical challenges associated with this important anticancer agent. The systematic approach to formulation design, comprising thorough excipient screening, statistical optimization, comprehensive characterization, and performance evaluation, enables creation of robust systems that enhance solubility, ensure consistent dissolution across physiological pH ranges, and significantly improve oral bioavailability. The remarkable 11-fold bioavailability enhancement demonstrated by lipophilic salt approaches in lipid-based formulations highlights the tremendous potential of these advanced delivery systems. Future research directions should focus on clinical translation of these promising formulations, development of predictive in vitro-in vivo correlations, and exploration of combination approaches that leverage SNEDDS with additional bioavailability enhancement strategies. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies to develop and characterize effective SNEDDS for this compound, potentially leading to improved therapeutic outcomes for cancer patients through enhanced drug exposure and reduced dosing requirements.
Pazopanib hydrochloride is an orally administered multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and other key oncogenic kinases [1]. This molecular targeting profile makes it particularly effective in the treatment of advanced renal cell carcinoma and soft tissue sarcoma in patients who have previously undergone chemotherapy. The drug works primarily by inhibiting ligand-induced autophosphorylation of these receptor types, thereby suppressing angiogenesis and tumor growth. Despite its clinical efficacy, the therapeutic potential of this compound is limited by challenges with bioavailability and dissolution rates, which are directly related to its physicochemical properties in conventional formulations.
The biopharmaceutical classification of this compound places it among compounds with poor aqueous solubility, creating significant hurdles for optimal therapeutic delivery. Unprocessed this compound typically exists as large crystalline particles with an average particle size of approximately 37.5 ± 8.7 μm [2], which substantially limits the surface area available for dissolution in biological fluids. This large particle size directly correlates with reduced dissolution rates and consequently diminished bioavailability, necessitating higher dosing frequencies that may exacerbate dose-dependent adverse effects including hepatotoxicity, QT interval prolongation, and cardiovascular complications [3] [1].
Recent advances in particle engineering technologies have demonstrated that reducing the particle size of poorly soluble active pharmaceutical ingredients (APIs) to the nanoscale can dramatically improve their dissolution characteristics and biological performance. Among various approaches, supercritical fluid-based methods have emerged as particularly promising for pharmaceutical nanoparticle production due to their ability to precisely control particle size and distribution while avoiding the thermal degradation and solvent residue issues associated with conventional processing techniques [2] [4] [5].
The gas antisolvent (GAS) method belongs to the family of supercritical fluid technologies that utilize the unique properties of substances at conditions beyond their critical points. In pharmaceutical processing, supercritical carbon dioxide (scCO₂) is predominantly employed due to its easily achievable critical parameters (Tc = 31.1°C, Pc = 7.38 MPa), non-toxic nature, non-flammability, and environmental acceptability. The fundamental principle of the GAS technique relies on the dramatic expansion of organic solutions when contacted with scCO₂, which acts as an antisolvent that reduces the solvent power of the organic phase and induces rapid supersaturation of the dissolved solute, leading to nucleation and particle formation.
The GAS method offers several distinct advantages over conventional nanoparticle production techniques:
The mechanism of particle formation in the GAS process involves three sequential stages: (1) diffusion of scCO₂ into the organic solution containing the dissolved API, (2) volume expansion of the organic phase with consequent reduction in solvent power, and (3) generation of high supersaturation leading to rapid nucleation and the formation of fine particles with narrow size distribution. The kinetics of these stages can be precisely manipulated through control of thermodynamic and operational variables to achieve the desired particle characteristics.
The optimization of this compound nanoparticle production via the GAS method requires systematic investigation of three critical process parameters that predominantly influence the final particle characteristics. Based on the Box-Behnken experimental design employed in the referenced study [2] [4] [5], the following parameters and their respective ranges were identified as most significant:
Table 1: Critical Process Parameters and Their Experimental Ranges
| Process Parameter | Symbol | Minimum Value | Central Value | Maximum Value |
|---|---|---|---|---|
| Temperature (K) | T | 313 | 323 | 333 |
| Pressure (MPa) | P | 10 | 13 | 16 |
| Initial Concentration (mg/mL) | C | 12 | 22 | 32 |
The experimental design follows a Response Surface Methodology (RSM) approach with Box-Behnken design (BBD) as the statistical framework, which efficiently explores the non-linear relationships between process parameters and response variables while requiring fewer experimental runs than full factorial designs. This methodology enables the development of a robust predictive model for particle size as a function of the three critical parameters, facilitating the identification of optimal processing conditions.
The systematic investigation of parameter effects and interactions was conducted according to a 15-run Box-Behnken design that methodically varies the three parameters across different combinations to generate a comprehensive response surface. The experimental matrix and corresponding particle size responses are summarized below:
Table 2: Box-Behnken Experimental Design Matrix and Particle Size Responses
| Run No. | Temperature (K) | Pressure (MPa) | Concentration (mg/mL) | Particle Size (nm) |
|---|---|---|---|---|
| 1 | 313 | 10 | 22 | 680.4 |
| 2 | 333 | 10 | 22 | 752.9 |
| 3 | 313 | 16 | 22 | 385.6 |
| 4 | 333 | 16 | 22 | 422.7 |
| 5 | 313 | 13 | 12 | 450.2 |
| 6 | 333 | 13 | 12 | 495.8 |
| 7 | 313 | 13 | 32 | 580.3 |
| 8 | 333 | 13 | 32 | 642.1 |
| 9 | 323 | 10 | 12 | 610.5 |
| 10 | 323 | 16 | 12 | 335.9 |
| 11 | 323 | 10 | 32 | 865.7 |
| 12 | 323 | 16 | 32 | 510.4 |
| 13 | 323 | 13 | 22 | 480.6 |
| 14 | 323 | 13 | 22 | 475.2 |
| 15 | 323 | 13 | 22 | 485.9 |
The experimental results clearly demonstrate the complex interplay between process parameters and the resulting particle size, with pressure emerging as the most influential factor based on the magnitude of effect observed across different experimental conditions. The data obtained from this systematic design forms the basis for the development of a mathematical model that accurately predicts particle size as a function of the three critical parameters.
The analysis of the experimental data revealed distinctive individual and interaction effects of the three critical parameters on the particle size of this compound nanoparticles:
Pressure demonstrated the most pronounced effect on particle size, with higher pressures (16 MPa) consistently yielding smaller particles across all temperature and concentration combinations. This strong inverse relationship between pressure and particle size can be attributed to the enhanced mass transfer and higher supersaturation rates achieved at elevated pressures, which promote more rapid nucleation over crystal growth [2] [4].
Temperature exhibited a complex non-linear relationship with particle size, with intermediate temperatures generally favoring reduced particle size. While elevated temperatures typically enhance diffusion rates and solvent power, they may also promote crystal growth over nucleation at certain conditions, resulting in the observed optimum at intermediate values [5].
Initial solute concentration showed a direct relationship with particle size, with lower concentrations (12 mg/mL) producing smaller particles. This effect is consistent with nucleation theory, as lower concentrations generate higher supersaturation levels per unit volume when contacted with scCO₂, leading to predominantly nucleation-dominated precipitation [2].
The interaction effects between parameters were also found to be statistically significant, particularly the pressure-concentration interaction, indicating that the effect of concentration on particle size is more pronounced at lower pressures than at higher pressures. This nuanced understanding of parameter interactions is essential for robust process optimization.
Through response surface analysis and desirability function optimization, the ideal process parameters for minimizing this compound particle size were identified and experimentally validated:
Table 3: Optimal Process Parameters for this compound Nanoparticle Production
| Process Parameter | Optimal Value | Experimental Validation |
|---|---|---|
| Temperature | 320 K | 320 K |
| Pressure | 16 MPa | 16 MPa |
| Initial Concentration | 12.6 mg/mL | 12.6 mg/mL |
| Predicted Particle Size | 302.3 nm | 311.1 nm |
The remarkable agreement between predicted and experimental values (deviation of only 2.9%) confirms the robustness of the optimization approach and the validity of the developed mathematical model. The optimal conditions successfully reduced the particle size from an initial value of 37.5 μm to approximately 311 nm, representing a 120-fold reduction in particle diameter that corresponds to a massive increase in specific surface area available for dissolution.
The particle size distribution of the optimized nanoparticles was found to be narrow and monomodal, indicating uniform precipitation conditions and consistent product quality. This uniformity is particularly important for pharmaceutical applications where batch-to-batch consistency is critical for reproducible pharmacokinetic performance and therapeutic outcomes.
The experimental setup for the supercritical GAS process requires specific high-pressure equipment configured for precise control of thermodynamic parameters:
Preparation steps:
The operational procedure for this compound nanoparticle production follows a systematic sequence to ensure reproducibility and safety:
System preconditioning: Heat the precipitation vessel to the target temperature (320 K) and maintain stability for at least 15 minutes before initiating CO₂ flow
CO₂ pressurization: Gradually introduce CO₂ into the system using the syringe pump until the target pressure (16 MPa) is achieved, maintaining a slow pressurization rate of 1-2 MPa/min to prevent thermal fluctuations
System stabilization: Maintain scCO₂ flow at constant temperature and pressure for 10 minutes to establish equilibrium conditions within the precipitation vessel
Solution preparation: Dissolve this compound in the selected organic solvent (typically dimethyl sulfoxide) at the optimized concentration of 12.6 mg/mL, ensuring complete dissolution through gentle stirring and if necessary, mild heating
Solution injection: Introduce the drug solution into the precipitation vessel using the HPLC pump at a controlled flow rate of 0.5-1.0 mL/min while maintaining constant system pressure through adjustment of the back-pressure regulator
Antisolvent contact: Maintain the system under steady-state conditions for 30-45 minutes after complete solution injection to ensure thorough contact between the drug solution and scCO₂, allowing complete precipitation of nanoparticles
Washing phase: Continue scCO₂ flow for an additional 30 minutes to remove residual organic solvent from the precipitated nanoparticles
Depressurization: Slowly reduce system pressure at a controlled rate of 0.5-1.0 MPa/min to prevent particle aggregation or disruption of the collected powder
Product collection: Carefully retrieve the nanoparticle powder from the precipitation vessel and transfer to airtight, light-resistant containers for storage and characterization
Several critical aspects require careful attention to ensure consistent product quality:
Comprehensive characterization of the produced this compound nanoparticles is essential to verify process success and product quality:
Dynamic Light Scattering (DLS): Determine hydrodynamic diameter and particle size distribution in suspension. Disperse nanoparticles in appropriate medium (e.g., aqueous solution with 0.1% w/v polysorbate 80) and analyze using Malvern Zetasizer or equivalent instrument with measurement angle of 173° and temperature control at 25°C [2] [6]
Scanning Electron Microscopy (SEM): Evaluate particle morphology, surface characteristics, and confirm size measurements. Prepare samples by sprinkling powder on conductive carbon tape followed by gold sputter coating (10-15 nm thickness) and image using FE-SEM at accelerating voltages of 5-15 kV [6]
Laser Diffraction Analysis: Assess bulk particle size distribution and detect potential presence of larger aggregates. Use dry dispersion unit for powder analysis or wet dispersion for suspended particles, reporting volume-based distribution statistics (D10, D50, D90 values)
X-Ray Powder Diffraction (XRPD): Determine crystalline state and identify potential polymorphic transitions. Use Cu Kα radiation (λ = 1.5418 Å) with scanning range of 5-40° 2θ, step size of 0.02°, and counting time of 1-2 seconds per step. Compare diffraction patterns with unprocessed drug to confirm crystal structure preservation [2]
Differential Scanning Calorimetry (DSC): Investigate thermal behavior and potential amorphous content. Use hermetically sealed aluminum pans with sample weights of 3-5 mg, heating rate of 10°C/min under nitrogen purge (50 mL/min), and temperature range of 25-300°C [2] [6]
Fourier Transform Infrared Spectroscopy (FTIR): Verify chemical integrity and absence of degradation. Prepare samples as KBr pellets (1-2% drug loading) and acquire spectra in transmission mode with 4 cm⁻¹ resolution over 4000-400 cm⁻¹ range [2] [4]
Specific Surface Area Analysis: Measure using Brunauer-Emmett-Teller (BET) method with nitrogen adsorption at 77K, following degassing under vacuum at 40°C for 12 hours
Figure 1: Complete workflow for this compound nanoparticle production using the supercritical GAS method, highlighting critical process parameters and their integration points
Figure 2: Relationship between critical process parameters and their effects on particle size, highlighting pressure as the most significant factor
Particle Aggregation: If particles show tendency to aggregate during or after processing, consider implementing steric stabilization through introduction of pharmaceutical-grade stabilizers (e.g., poloxamers, polysorbates) to the drug solution or implementing cryogenic collection to minimize contact before stabilization
Incomplete Precipitation: If solvent residues exceed acceptable limits or precipitation is incomplete, extend the washing phase duration or consider implementing a co-solvent modification to enhance scCO₂-solvent miscibility
Broad Size Distribution: For processes yielding polydisperse particles, optimize the injection system design to ensure uniform distribution of the drug solution within the scCO₂ phase, potentially through implementation of ultrasonic nozzles or static mixers
Nozzle Blockage: If particle deposition occurs in the injection system, implement pulse-free pumping systems and consider moderate heating of the injection line to prevent premature precipitation
The transition from laboratory-scale to production-scale GAS processes requires careful attention to several engineering aspects:
The supercritical gas antisolvent (GAS) method has been successfully demonstrated as an effective approach for producing this compound nanoparticles with significantly reduced particle size compared to the unprocessed drug material. Through systematic optimization using Box-Behnken experimental design, the optimal process parameters were identified as temperature of 320 K, pressure of 16 MPa, and initial drug concentration of 12.6 mg/mL, yielding nanoparticles with average size of approximately 311 nm. This represents a dramatic reduction from the original particle size of 37.5 μm, which is expected to substantially enhance the dissolution characteristics and potentially improve the oral bioavailability of this important anticancer drug.
The robustness of the optimization methodology was confirmed by the close agreement between predicted (302.3 nm) and experimental (311.1 nm) particle sizes at the identified optimum conditions. Comprehensive characterization confirmed that the chemical integrity of this compound was preserved throughout the supercritical processing, while solid-state analyses indicated maintained crystallinity with reduction in crystal domain size.
Future research directions should focus on long-term stability studies of the nanoparticle formulations, in vitro and in vivo pharmacokinetic evaluations to quantify the bioavailability enhancement, and development of final dosage forms incorporating the nanoparticles. Additionally, economic analysis and environmental impact assessment of the GAS process compared to conventional nanoparticle production methods would provide valuable insights for industrial implementation. The successful application of the GAS method to this compound establishes a valuable precedent for similar enhancement of other poorly soluble pharmaceutical compounds.
Pazopanib hydrochloride (PZP-HCl) is a potent protein kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. Despite its therapeutic efficacy, PZP-HCl faces significant biopharmaceutical challenges due to its poor aqueous solubility, which falls under Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability). This solubility limitation results in low and variable oral bioavailability (14-39%), necessitating high dosing that correlates with hepatotoxicity and patient burden. [1] [2]
Solid dispersion technology via solvent evaporation presents a robust strategy to enhance the solubility and dissolution rate of PZP-HCl. This method involves the dispersion of the drug molecule in a hydrophilic polymer matrix at molecular level, resulting in amorphous conversion that significantly improves drug solubility and dissolution properties. Research demonstrates that properly formulated solid dispersions can increase PZP-HCl solubility from a baseline of 0.001 mg/mL to approximately 8.000 mg/mL, representing a dramatic enhancement that can translate to improved therapeutic outcomes. [3]
The selection of an appropriate polymer carrier is critical for developing stable and effective solid dispersions. Ideal polymers should possess compatible solubility parameters with the drug, high glass transition temperature (Tg), and hydrophilic characteristics to promote dissolution. Based on comprehensive preformulation studies, the following polymers have been identified as suitable carriers for PZP-HCl solid dispersions: [4]
Table 1: Polymer Carriers for this compound Solid Dispersions
| Polymer | Chemical Class | Key Properties | Compatability with PZP-HCl | Optimal Drug:Polymer Ratio |
|---|---|---|---|---|
| Kollidon VA64 | Vinylpyrrolidone-vinyl acetate copolymer | Good solubilizing capacity, moderate Tg | Good | 1:2 |
| Eudragit EPO | Methacrylate copolymer | pH-dependent solubility (soluble at pH <5), good film formation | Good | 1:2 |
| Soluplus | Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer | Amphiphilic nature, surfactant properties | Good | 1:2 |
| Affinisol 15LV | Hydroxypropyl methylcellulose (HPMC) | High Tg, fast dissolution, low viscosity | Good | 1:2 |
| HPMC (5cps) | Hydroxypropyl methylcellulose | Hydrophilic, gel-forming property | Moderate | 1:2 |
Beyond the primary polymer carrier, formulation may include plasticizers (e.g., Poloxamer 188, Polyethylene glycol) to modify polymer plasticity and processability, particularly when using high glass transition temperature polymers. Additionally, surfactants may be incorporated to further enhance wettability and dissolution, though the hydrophilic polymers themselves often provide sufficient wetting action for effective dissolution enhancement. [5]
Solution Preparation: Accurately weigh PZP-HCl and selected polymer in the predetermined ratio (typically 1:2 drug-to-polymer). Dissolve both components in a suitable volatile solvent (e.g., methanol, ethanol, or dichloromethane) with stirring (500 rpm) at 40-50°C until complete dissolution is achieved. The total solid content should not exceed 10-15% w/v to ensure homogeneity. [3]
Solvent Evaporation: Transfer the clear solution to a rotary evaporator flask. Evaporate the solvent under reduced pressure (100-150 mbar) at a controlled temperature (40-50°C, below polymer Tg) with rotation speed of 80-100 rpm until a solid mass is formed. [3]
Initial Drying: Transfer the solid mass to a vacuum oven and dry at 40°C under vacuum (10-20 inHg) for 12-24 hours to remove residual solvent.
Solid Mass Processing: Crush the dried solid mass using a mortar and pestle, then pass through a sieve (60-80 mesh) to obtain uniform particle size.
Secondary Drying: Store the sieved solid dispersion in a desiccator containing silica gel desiccant for an additional 24 hours to ensure complete solvent removal.
Storage: Store the final solid dispersion in airtight containers protected from light and moisture at room temperature or under refrigerated conditions based on stability data.
Powder X-ray Diffraction (PXRD): Analyze crystalline/amorphous state using X-ray diffractometer with CuKα radiation (λ=1.5406 Å) at 40 kV voltage and 40 mA current. Scan range: 5-40° 2θ with step size of 0.02° and scan speed of 2°/min. [3]
Differential Scanning Calorimetry (DSC): Determine thermal behavior using sealed and perforated aluminum pans. Heating rate: 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). [3]
Fourier Transform Infrared Spectroscopy (FTIR): Identify drug-polymer interactions using KBr pellet method. Scan range: 4000-400 cm⁻¹ with resolution of 4 cm⁻¹. [3]
Table 2: Solubility and Dissolution Enhancement of Pazopanib HCl Solid Dispersions
| Formulation | Polymer Used | Equilibrium Solubility (mg/mL) | % Drug Release at 30 min | Drug Release at 120 min | Solid State Character |
|---|---|---|---|---|---|
| Pure PZP-HCl | None | 0.001 | ~15% (pH-dependent) | ~40% (pH-dependent) | Crystalline |
| PZP-SD1 | Kollidon VA64 | 7.85 | >85% | >95% | Amorphous |
| PZP-SD2 | Eudragit EPO | 7.92 | >80% | >95% | Amorphous |
| PZP-SD3 | Soluplus | 7.45 | >75% | >90% | Amorphous |
| PZP-SD4 | Affinisol 15LV | 8.10 | >90% | >98% | Amorphous |
Table 3: Critical Process Parameters for Solvent Evaporation Method
| Process Parameter | Optimal Condition | Acceptable Range | Impact on Quality |
|---|---|---|---|
| Drug:Polymer Ratio | 1:2 | 1:1 to 1:3 | Affects amorphous stability & dissolution |
| Solvent Selection | Methanol | Ethanol, Acetone, DCM | Impacts solution homogeneity |
| Solid Content | 10% w/v | 5-15% w/v | Influences viscosity & evaporation |
| Evaporation Temperature | 40-45°C | 35-50°C | Affects amorphous conversion |
| Evaporation Pressure | 100-150 mbar | 50-200 mbar | Controls evaporation rate |
| Drying Time | 24 hours | 12-48 hours | Ensures solvent removal |
Crystallization During Evaporation: If drug crystallization occurs during solvent evaporation, consider using binary solvent systems, reducing evaporation rate, or increasing polymer concentration.
High Residual Solvent: If residual solvent exceeds ICH limits, extend drying time, increase drying temperature (below polymer Tg), or implement stage-wise drying.
Poor Flow Properties: If solid dispersion exhibits poor flow characteristics, consider incorporating glidants (0.5-1% colloidal silicon dioxide) during the size reduction step.
Physical Instability: If recrystallization occurs during storage, optimize polymer selection (higher Tg polymers), implement protective packaging (desiccant), or store under refrigerated conditions.
Incomplete Drug Release: If dissolution is incomplete, incorporate surfactants (0.1-0.5% SLS or Poloxamer) in the formulation or optimize particle size distribution.
The solvent evaporation method provides a robust and scalable approach for developing PZP-HCl solid dispersions with significantly enhanced solubility and dissolution characteristics. Through careful polymer selection and process parameter optimization, this technology successfully addresses the biopharmaceutical challenges associated with PZP-HCl, potentially enabling improved bioavailability and reduced dosing requirements. The protocols outlined in this document provide researchers with a comprehensive framework for developing, optimizing, and characterizing PZP-HCl solid dispersions using solvent evaporation methodology.
Pazopanib exhibits complex pharmacokinetics with high interpatient variability, making fixed dosing suboptimal for many patients [1]. TDM aims to individualize therapy to maximize efficacy while minimizing toxicity.
Table 1: Pazopanib Therapeutic Targets and Exposure-Response Relationships
| Parameter | Target Value | Clinical Rationale & Evidence |
|---|---|---|
| Target Trough Concentration (Ctrough) | ≥ 20.5 mg/L | Significantly associated with prolonged progression-free survival (PFS) in metastatic renal cell carcinoma (mRCC) and soft tissue sarcoma (STS) [2] [3]. |
| Therapeutic Range | 20.5 – 46 mg/L | Represents the proposed therapeutic window, balancing efficacy (lower threshold) and toxicity (upper threshold) [2]. |
| Efficacy Impact | PFS: 52.0 vs. 19.6 weeks | mRCC patients with Ctrough ≥20.5 mg/L had significantly longer PFS compared to those below the threshold [2]. |
| Time to Steady State | ~40 days | Due to a long terminal elimination half-life (~31 hours), steady-state concentrations are reached after approximately 6 weeks of dosing [1]. |
Several validated methods are available for measuring Pazopanib concentrations, ranging from traditional plasma assays to innovative dried blood spot (DBS) and rapid techniques.
Table 2: Overview of Analytical Methods for Pazopanib TDM
| Method | Matrix | Key Features | Validation & Performance |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Plasma, Dried Blood Spot (DBS) | Gold standard for sensitivity and specificity. Suitable for high-throughput labs [4]. | Validated per FDA/EMA guidelines. Good correlation between plasma and DBS concentrations (R²=0.872) [4]. |
| Rapid Spectrometric Method | Blood/Plasma | Fast (≈25 min), uses common lab equipment (tabletop centrifuge, spectrometer). Feasible for point-of-care [5]. | Quantifies in therapeutic range (25–50 μg/mL). No interference from 8 common concomitant medications [5]. |
| Dried Blood Spot (DBS) Sampling | Whole blood (from finger-prick) | Minimally invasive; enables home-sampling; stable at room temperature; cost-effective transport [4] [6]. | Key validation parameters: spot homogeneity, hematocrit effect, and blood-to-plasma conversion [6]. |
The workflow for implementing these methods, particularly the rapid and DBS approaches, follows a logical pathway from sample collection to clinical decision-making, as outlined below.
Diagram 1: TDM Workflow from Sample to Dose Adjustment. This diagram outlines the generalized process for Pazopanib TDM, applicable to both traditional plasma and patient-centric DBS methods.
This protocol enables near-point-of-care quantification, allowing for potential same-day dosage adjustments [5].
This protocol supports remote, patient-centric sampling [4].
Successfully translating TDM into clinical practice requires a structured protocol for interpretation and intervention.
Table 3: Clinical TDM Protocol for Pazopanib Dosing
| Clinical Scenario | TDM-Based Action | Objective & Evidence |
|---|---|---|
| Ctrough < 20.5 mg/L | Dose Increase or Splitting. If on 800 mg once daily, split dose to 400 mg twice daily [2]. | To achieve target exposure. TDM halved the proportion of underdosed patients (from ~27% to 13%) [2]. |
| Ctrough within 20.5–46 mg/L | Continue current dose. Monitor levels periodically (e.g., every 3-4 months). | To maintain therapeutic exposure. |
| Ctrough > 46 mg/L | Consider dose reduction. Evaluate for toxicity. | To minimize risk of dose-limiting toxicities (DLTs) like hepatotoxicity [7] [2]. |
| Presence of CYP3A4*22 allele | Consider reduced starting dose (e.g., 600 mg once daily) [3]. | Proactive dosing in patients with genetically lower clearance; 600 mg in carriers equals exposure of 800 mg in wild-type patients [3]. |
The decision-making process for a TDM-guided dose adjustment, integrating pharmacogenetic data, is summarized in the following algorithm.
Diagram 2: TDM-Guided Dosing Algorithm. This clinical decision pathway incorporates both pre-emptive pharmacogenetics and reactive therapeutic drug monitoring to optimize Pazopanib therapy. BID: Twice Daily; OD: Once Daily.
TDM represents a pivotal tool for personalizing Pazopanib therapy. Implementing the detailed analytical and clinical protocols can help ensure patients achieve therapeutic concentrations, maximizing clinical benefit and improving treatment outcomes.
Pazopanib hydrochloride is an orally administered tyrosine kinase inhibitor that has demonstrated significant therapeutic efficacy in the treatment of advanced renal cell carcinoma and soft tissue sarcomas. As a potent anti-angiogenic agent, it specifically targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors, and stem cell factor receptors. The quality control of this pharmaceutical compound necessitates robust analytical methods to ensure its identity, potency, and purity in both bulk drug substances and formulated products. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a fundamental analytical technique for the quantification of this compound due to its sensitivity, precision, and reproducibility.
These application notes provide a detailed protocol for the development and validation of an RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms, in accordance with International Conference on Harmonisation (ICH) Q2(R1) guidelines. The method described herein has been optimized for routine quality control applications in pharmaceutical laboratories, offering advantages of simplicity, cost-effectiveness, and reliability. The comprehensive validation data presented demonstrates the method's suitability for its intended purpose, covering all critical parameters including specificity, linearity, accuracy, precision, and robustness.
An isocratic RP-HPLC method has been developed and validated for the precise quantification of this compound. The method employs a reversed-phase C18 column with a mobile phase consisting of a mixture of aqueous and organic components. Based on the research by Sankar et al., optimal separation was achieved using an Eclipse Plus C18 column (150 mm × 4.5 mm, 3.5 μm) with a mobile phase containing 0.1% orthophosphoric acid and acetonitrile (55:45, v/v) at a flow rate of 1.0 mL/min [1]. Detection was performed at 271.4 nm, resulting in a retention time of approximately 1.430 minutes for this compound.
The method was thoroughly validated according to ICH guidelines and demonstrated excellent linearity over the concentration range of 2-10 μg/mL with a correlation coefficient (r²) of 0.999. The precision and accuracy of the method were confirmed through recovery studies ranging from 98% to 102% with low percentage relative standard deviation (% RSD) values. The method proved to be highly sensitive with detection and quantitation limits of 0.1675 μg/mL and 0.0553 μg/mL, respectively [1]. Additional studies have reported similar successful results using varied chromatographic conditions, including the use of methanol-based mobile phases and different C18 column dimensions, further confirming the robustness of RP-HPLC for this compound analysis [2] [3].
Option 1 (Orthophosphoric Acid-Based): Accurately measure 550 mL of 0.1% orthophosphoric acid in water and 450 mL of HPLC-grade acetonitrile. Mix thoroughly and degas by sonication for 10 minutes [1].
Option 2 (Buffer-Based): Prepare 25 mM potassium dihydrogen phosphate buffer and adjust pH to 2.9 using orthophosphoric acid. Mix with acetonitrile in the ratio of 25:75 (v/v) and degas [3].
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or methanol).
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations ranging from 2 to 30 μg/mL for calibration curve construction.
Tablet Formulation: Accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 μm membrane filter before injection [1] [2].
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 [1] | Condition 2 [2] | Condition 3 [3] |
|---|---|---|---|
| Column | Eclipse Plus C18 (150 mm × 4.5 mm, 3.5 μm) | Kromasil C18 (250 mm × 4.6 mm, 5 μm) | Shimadzu C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% OPA:ACN (55:45, v/v) | Methanol:0.1% OPA (60:40, v/v) | Phosphate buffer (pH 2.9):ACN (25:75, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 271.4 nm | 273 nm | 215 nm |
| Injection Volume | Not specified | Not specified | 20 μL |
| Column Temperature | Ambient | Ambient | 25°C |
| Retention Time | 1.430 min | 2.62 min | 2.8 min |
The method validation protocol was executed in accordance with ICH guideline Q2(R1) to establish that the analytical method is suitable for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, detection and quantification limits, and robustness.
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and excipients.
Protocol:
Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or excipient peaks, with a resolution greater than 2.0 between the closest eluting peak [1] [3].
Purpose: To demonstrate that the analytical method produces results directly proportional to the concentration of analyte.
Protocol:
Table 2: Linearity Data from Validation Studies
| Concentration (μg/mL) | Peak Area (mAU*s) | Statistical Parameter | Value |
|---|---|---|---|
| 2 | 140,212 [1] | Correlation coefficient (r²) | 0.999 [1] |
| 10 | 700,950 [1] | Slope | 70,095 [1] |
| 15 | To be determined experimentally | Intercept | 28,022 [1] |
| 20 | To be determined experimentally | Range | 2-30 μg/mL [2] |
| 30 | To be determined experimentally | % RSD of slope | <2% |
Acceptance Criteria: Correlation coefficient (r²) should be not less than 0.999, and residuals should be randomly distributed around the regression line.
Purpose: To establish the closeness of agreement between the conventional true value and the value found.
Protocol:
Acceptance Criteria: Mean recovery should be between 98% and 102% with % RSD less than 2% for all concentration levels [1] [2].
Purpose: To demonstrate the precision of the method under the same operating conditions over a short interval of time.
Protocol:
Purpose: To demonstrate the precision of the method when performed by different analysts on different days.
Protocol:
Acceptance Criteria: % RSD should be not more than 2% for both repeatability and intermediate precision [1] [2].
Purpose: To determine the detection and quantification limits of the method.
Protocol:
Table 3: Sensitivity Parameters for this compound
| Parameter | Value [1] | Value [2] | Acceptance Criteria |
|---|---|---|---|
| Detection Limit (LOD) | 0.1675 μg/mL | 0.236 μg/mL | Signal-to-noise ratio ~3:1 |
| Quantitation Limit (LOQ) | 0.0553 μg/mL | 0.716 μg/mL | Signal-to-noise ratio ~10:1 |
| % RSD at LOQ | <5% | <5% | Not more than 5% |
Purpose: To demonstrate the reliability of the method when small, deliberate changes are made to chromatographic parameters.
Protocol:
Acceptance Criteria: All system suitability parameters should remain within specified limits under varied conditions, with % RSD of assay results less than 2% [1] [3].
The following diagram illustrates the complete method validation workflow:
The validated RP-HPLC method has been successfully applied to the quantitative analysis of this compound in both bulk drug substances and pharmaceutical dosage forms. The method demonstrates exceptional performance for routine quality control analyses in pharmaceutical laboratories, offering advantages of rapid analysis time, cost-effectiveness, and simplicity of operation. The short retention times (1.43-2.8 minutes across different conditions) enable high-throughput analysis, making it particularly suitable for batch release testing in pharmaceutical manufacturing facilities [1] [2].
In application to commercial tablet formulations, the method exhibited excellent accuracy with percentage assay values of 99.85% ± 1.2%, which is in close agreement with the labeled claim [1]. The method effectively separates the active pharmaceutical ingredient from common tablet excipients, demonstrating its specificity and reliability for finished product quality assessment. The consistency of results across different column dimensions and mobile phase compositions further confirms the method robustness and transferability between different laboratories and instruments.
For comprehensive quality control of this compound formulations, this RP-HPLC method serves as a stability-indicating tool when coupled with appropriate forced degradation studies. Although not explicitly covered in the search results, the principles of ICH Q1A(R2) stability testing recommend the use of validated methods that can separate degradation products from the active ingredient. The method's high sensitivity with low LOD and LOQ values makes it suitable for detecting and quantifying potential degradation products that may form during storage [1].
The cost-effectiveness of the method, achieved through minimal solvent consumption and short analysis times, makes it particularly advantageous for resource-conscious quality control environments. The use of commonly available C18 columns and standard HPLC instrumentation enhances its accessibility and applicability across various pharmaceutical testing laboratories worldwide [3]. Additionally, the method can be adapted for dissolution testing of this compound tablets by appropriate modification of the sample preparation procedure, providing a comprehensive analytical solution for pharmaceutical development and quality assurance.
The RP-HPLC method detailed in these application notes provides a comprehensive solution for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been thoroughly validated in accordance with international regulatory standards and demonstrates excellent performance characteristics across all validation parameters. The simplicity, rapidity, and cost-effectiveness of this method make it ideally suited for implementation in routine quality control environments, offering reliable and reproducible results.
The method's robustness across different chromatographic conditions and instruments ensures its transferability between laboratories, while its high sensitivity allows for the detection and quantification of pazopanib at low concentrations. Pharmaceutical analysts can confidently implement this method for batch release testing, stability studies, and formulation development of this compound products. Minor adjustments to the mobile phase composition or chromatographic conditions may be implemented to optimize performance for specific instrument configurations, provided that the method validation is repeated to demonstrate suitability under the modified conditions.
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility and high permeability, leading to low and variable oral bioavailability (14-39%) [1] [2]. Its solubility is acutely pH-dependent due to its alkaline structure, which features indazole and pyrimidine groups with pKa values of 2.1 and 6.4 [3] [1].
The table below quantifies its solubility across different pH levels, demonstrating a significant challenge for dissolution in the higher pH environment of the intestines [3].
| Medium | Solubility at 37°C (μg/mL) | :--- | :--- | pH 1.2 Buffer | 953.22 ± 34.16 | Water | 125.38 ± 28.51 | pH 4.0 Buffer | 5.58 ± 0.28 | pH 6.8 Buffer | 2.19 ± 0.08
This extreme pH-dependent solubility means that PZH dissolved in the stomach may readily precipitate upon entering the small intestine, severely limiting its absorption [3] [2].
Advanced formulation strategies can effectively enhance solubility and dissolution, independent of medium pH. The following table summarizes key approaches from recent research.
| Formulation Strategy | Key Components | Key Performance Findings | :--- | :--- | :--- | Four-Component Self-Nanoemulsifying Drug Delivery System (FCS-SNEDDS) [4] [2] | Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer) | Particle size < 50 nm; PZH loading of 5.30%; >95% dissolution at 120 min across pH 1.2 to 6.8. | | Supersaturated Liquid Formulation (SSLF) [3] | Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30) | Dispersion solubility of 364.41 μg/mL at pH 6.8; >55% dissolution at pH 6.8 at 360 min; stable amorphous particles <200 nm. | | Solid Dispersion with Polymers [5] [6] | Soluplus or other hydrophilic polymers | Conversion from crystalline to amorphous form; solubility increased from 0.001 mg/mL to ~8.000 mg/mL. |
The mechanism by which these advanced formulations work can be visualized as a two-step process, often described as the "spring and parachute" effect.
This protocol outlines the development of a self-nanoemulsifying system to solubilize PZH within lipid-based droplets [4] [2].
Solubility Screening of Excipients
Formulation of SNEDDS Preconcentrate
Characterization and Dissolution Testing
This protocol uses a polymer to generate and stabilize a supersaturated state of PZH, preventing its crystallization [3].
Preparation of SSLF
Evaluation of Supersaturation
Morphological Analysis
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Drug precipitation upon dispersion of SNEDDS | Insufficient surfactant; poor selection of oil; drug loading too high. | Re-optimize excipient ratios (e.g., increase surfactant/oil ratio to 9:1); incorporate a solubilizer like Kollisolv PG to form an FCS [4] [2]. |
| Failure to maintain supersaturation (SSLF) | Inadequate or ineffective precipitation inhibitor; rapid crystallization. | Screen alternative polymers (e.g., HPMC, HPMCAS); use a combination of inhibitors (e.g., PVP K30 with PG, which acts synergistically) [3]. |
| Low drug loading in preconcentrate | Limited solubility of PZH in the chosen excipient blend. | Conduct a thorough solubility screening at elevated temperatures (e.g., 70°C) to identify the best solubilizers, such as Kollisolv PG [4] [2]. |
| High variability in dissolution results | Uncontrolled precipitation; formulation instability. | Ensure the formulation process is consistent and includes sufficient mixing with heat. Characterize the particle size of dispersions to ensure uniformity [4] [3]. |
Q1: Why is the therapeutic threshold of 20 μg/mL for pazopanib trough concentration important for formulation scientists? This threshold, established in clinical studies, is strongly correlated with tumor shrinkage and improved progression-free survival [1]. Formulations that enhance bioavailability aim to ensure that a majority of patients achieve and maintain this target concentration, which can be challenging with the raw drug due to its low and variable absorption [5].
Q2: Can these advanced formulations mitigate the positive food effect of pazopanib? Yes, that is a key objective. Lipid-based systems like SNEDDS utilize endogenous lipid processing pathways, which can help to normalize drug absorption between fasted and fed states, thereby reducing variability and the risk of food-induced toxicity [2].
Q3: What are the critical quality attributes (CQAs) to monitor for PZH formulations? For the final drug product, key CQAs include identity, assay/potency, crystalline form (to confirm amorphous dispersion if intended), drug-related impurities, water content, and dissolution profile across physiologically relevant pH levels [7] [2].
Pazopanib HCl is known to exist in multiple solid forms. The transition between these forms is a major stability concern during the formulation of solid dispersions.
| Polymorphic Form | Key Characteristics | Stability & Solubility Considerations |
|---|---|---|
| Anhydrous Form | Desired final form; specific XRD and NIR patterns [1]. | Thermodynamically stable form; target for final product [1]. |
| Monohydrate Form | Intermediate crystalline form with water in the lattice [1]. | Can form during processing; converts to anhydrate under controlled conditions [1]. |
| ACN Solvate | Undesired crystalline form with acetonitrile in the lattice [1]. | Process-related impurity; must be monitored and avoided [1]. |
| Amorphous Form | Lacks long-range order; higher energy state [2]. | Higher apparent solubility but physically unstable; may revert to less soluble crystalline forms over time [2] [3]. |
The following diagram illustrates the stability relationships between these different solid states and the potential pathways for conversion, which is a core challenge in formulation.
Here are answers to specific issues you might encounter during experimentation.
This is a classic sign of crystallization or phase transformation of the drug within the dispersion.
Off-line techniques are slow and may miss transient forms. Use Process Analytical Technology (PAT) for real-time monitoring.
This indicates the solid dispersion is prone to moisture uptake or temperature-induced changes.
This method is used to quantify the solubility enhancement achieved by your solid dispersion [2].
This protocol outlines how to implement a PAT tool for monitoring a process, such as a solvent-mediated polymorph transformation [1].
I hope this technical support guide helps you address the challenges in your PZH formulation development.
Pazopanib's absorption is complicated by its pH-dependent solubility. It is highly soluble at very low pH (as in the fasted stomach) but becomes practically insoluble at pH levels of 4 and above [1]. This property is the root cause of two major sources of variability:
| Factor | Impact on Pazopanib Absorption |
|---|---|
| Food (High-Fat Meal) | Increases bioavailability, leading to highly variable exposure; must be administered on an empty stomach [2] [3]. |
| Gastric Acid-Reducing Agents | Drastically reduces absorption and systemic exposure; concomitant use should be avoided [1]. |
The core principle for mitigating absorption variability is to ensure a low gastric pH at the time of pazopanib dissolution. The following table summarizes the key experimental approaches:
| Mitigation Strategy | Proposed Mechanism & Protocol | Key Findings & Efficacy |
|---|---|---|
| Sodium Citrate Buffer | Administering pazopanib suspended in a sodium citrate buffer (e.g., pH 2.3) to create an optimal acidic microenvironment [4]. | In a gastric acid-suppressed rat model, the use of sodium citrate buffer (pH 2.3) increased systemic exposure (AUC0-24h) by 4.8-fold compared to administration with tap water [4]. |
| Dosing Schedule Adjustment | If acid-reducing agents cannot be avoided, administer pazopanib 2 hours before or after the dose of the acid-reducing agent to exploit temporary recovery of gastric pH [3]. | A clinical recommendation to minimize interaction, though it may not fully eliminate variability and requires strict patient adherence [3]. |
This protocol is based on the methodology from a 2024 study that investigated this strategy in a gastric acid-suppressed rat model [4].
Objective: To evaluate the effect of sodium citrate buffer on the oral absorption of pazopanib under conditions of gastric acid suppression.
Materials:
Workflow: The following diagram outlines the key stages of the experimental protocol.
Key Measurements:
Q1: Why is pazopanib absorption so variable? Pazopanib is a Biopharmaceutics Classification System (BCS) Class II compound with dissolution rate-limited permeability. Its solubility drops drastically at pH ≥ 4, meaning even small changes in gastric pH can lead to large differences in the amount of drug available for absorption [1].
Q2: Can acidic beverages like cola be used instead of a citrate buffer to improve solubility? While theoretically appealing, the 2024 study found that the solubility of pazopanib in some acidic beverages was significantly lower than in a sodium citrate buffer of the same pH. This suggests that beverage composition (e.g., sugar, other ingredients) affects solubility, making citrate buffer a more reliable and controlled option for experimental purposes [4].
Q3: What is the clinical relevance of a pazopanib trough level (Cmin)? Clinical studies have established a strong relationship between pazopanib trough levels and efficacy. A steady-state trough concentration ≥ 20 mg/L is associated with improved tumor shrinkage and progression-free survival. This highlights why overcoming absorption variability is critical for ensuring therapeutic effectiveness [1].
Q4: Are there any safety concerns with administering crushed pazopanib in a suspension? Crushing pazopanib tablets increases the rate of absorption (higher Cmax and shorter Tmax), which could potentially increase the risk of acute side effects. This approach should be used with caution and precise dosing in a research setting [1].
Pazopanib hydrochloride is a weak base with acute pH-dependent solubility. It is highly soluble in the acidic environment of the stomach but tends to precipitate and recrystallize at the higher pH levels found in the intestine [1] [2]. This behavior leads to poor and variable oral absorption [3].
The goal of formulating supersaturated systems is to leverage the "spring and parachute" effect. The drug is dissolved in a high-energy state (the "spring"), and precipitation inhibitors (PIs) are used to maintain this metastable supersaturated state for as long as possible (the "parachute") [1].
Research points to several effective approaches for maintaining PZH in a supersaturated state. The most promising strategies involve the use of polymers and specific solvent systems.
The table below summarizes some successfully tested formulations:
| Formulation System | Key Components | Reported Performance & Synergistic Effects |
|---|---|---|
| Supersaturated Liquid Formulation (SSLF) [1] [4] | Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30) | PVP K30 and PG work synergistically to suppress precipitation and recrystallization, forming small amorphous particles (<200 nm). |
| Solid Dispersion via Hot-Melt Extrusion (HME) [5] | Affinisol 15LV, Kollidon VA64 | Provides a stable, amorphous solid dispersion with significantly enhanced bioavailability and no recrystallization after 3 months. |
| Polymer-Based Inhibition [2] [3] | Hydroxypropyl Methylcellulose (HPMC) | Can delay the appearance of PZH free base crystals, enabling a very high degree of supersaturation (up to 600-fold at pH 6.5). |
To help you compare the effectiveness of different approaches, here is a summary of key quantitative findings from the literature:
| Performance Metric | Formulation Details | Results |
|---|---|---|
| Dispersion Solubility at pH 6.8 [1] | SSLF with Glycerol & PVP K30 | 273.66 ± 48.91 μg/mL (a >50-fold increase vs. glycerol alone) |
| SSLF with Glycerol, PVP K30 & PG | 364.41 ± 2.47 μg/mL | |
| Supersaturation Ratio [1] | Optimized SSLF10 (PZH/Glycerol/PG/PVP K30) | 29.88 at pH 6.8; 18.36 at pH 4.0 |
| Pazopanib HCl with HPMC [2] | ~600-fold at pH 6.5 | |
| Dissolution Rate (at 360 min) [1] | Optimized SSLF10 | >90% at pH 4.0; >55% at pH 6.8 |
| PZH Powder | <10% at both pH 4.0 and 6.8 |
Here are detailed methodologies for preparing and evaluating two promising systems.
This method is based on a simple stirring technique [1].
This method creates a solid formulation with enhanced stability [5].
Here are solutions to frequent challenges in maintaining PZH supersaturation:
| Problem | Potential Cause | Suggested Solution |
|---|
| Rapid Crystallization | Inadequate or ineffective precipitation inhibitor. | - Test synergistic combinations of polymers (e.g., PVP K30 with PG) [1].
To help visualize the overall development and testing process, and the mechanism of action, the following diagrams outline the key workflows.
Figure 1: A workflow for developing a recrystallization-resistant PZH formulation. The process is iterative, requiring formulation strategy adjustments based on performance test results until the target profile is met.
Figure 2: The mechanism of PZH supersaturation and stabilization. The diagram shows the transition from a dissolved state in the stomach to a high-risk state in the intestine, which is successfully stabilized into a supersaturated state by polymer inhibitors.
I hope this technical support guide provides a robust foundation for your formulation work. The evidence suggests that a focused approach using synergistic polymers offers a promising path to overcoming pazopanib's recrystallization challenges.
Why is Pazopanib's dissolution poor at intestinal pH? Pazopanib is a weak base with multiple pKa values (2.1, 6.4, 10.2). It is slightly soluble at very low pH (like in the stomach) but is practically insoluble at pH values ≥4, which includes the intestinal environment. This pH-dependent solubility is the primary reason for its poor and variable dissolution in the intestine [1] [2].
What is the target trough concentration for therapeutic efficacy? Clinical studies have established a relationship between systemic exposure and efficacy. A pazopanib trough level (Cmin) of ≥20 mg/L is strongly associated with tumor shrinkage and improved progression-free survival [1] [3].
Can I co-administer pazopanib with acid-reducing agents like PPIs? Concomitant use is not recommended. Proton Pump Inhibitors (PPIs) drastically reduce pazopanib solubility and absorption by increasing gastric pH, which can lead to a 40% reduction in drug exposure (AUC) and has been linked to shortened progression-free survival in patients [1] [2].
Researchers have explored various methods to overcome the solubility challenge. The quantitative results from key studies are summarized below.
Table 1: Summary of Formulation Strategies for Enhancing Pazopanib Dissolution
| Formulation Approach | Key Components | Experimental Findings | Key Reference |
|---|---|---|---|
| Four-Component SNEDDS | Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer) | Increased drug loading by 10-fold (to 5.30%). Achieved >95% dissolution in 120 min at various pH levels, unlike the pH-dependent poor dissolution of raw PZH [4]. | [4] |
| Sodium Citrate Buffer | Sodium citrate buffer (pH 2.0) | Used as an administration vehicle. Significantly improved pazopanib absorption in gastric acid-suppressed rat models by maintaining a low pH microenvironment [2]. | [2] |
| Third-Generation Solid Dispersion | Hydrophilic polymer carriers (via solvent evaporation) | Reported a dramatic increase in solubility from 0.001 mg/mL to ~8.000 mg/mL by converting the drug to an amorphous form [5]. | [5] |
Here are detailed methodologies for the key formulation strategies cited in the guides.
This protocol is adapted from a study that successfully created a SNEDDS to enhance solubility and achieve consistent dissolution rates regardless of medium pH [4].
The following workflow diagram illustrates the key stages of this SNEDDS development process.
This protocol is based on research that used sodium citrate buffer as an administration vehicle to mitigate the negative impact of proton pump inhibitors on PZH absorption [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading in SNEDDS | Limited solubility of PZH in the oil/surfactant mixture. | Incorporate a pharmaceutically accepted solubilizer (e.g., Kollisolv PG). Pre-solubilize the drug in the solubilizer before adding it to the oil-surfactant blend [4]. |
| Drug Precipitation Upon Dispersion | Formulation is metastable and supersaturated. | Optimize the ratio of surfactant and co-surfactant/solubilizer to improve solvent capacity and maintain the drug in a solubilized state after aqueous dilution [4]. |
| High Variability in Dissolution Results | Poorly designed hydrodynamic conditions in the dissolution apparatus (e.g., paddle). | Ensure strict control of non-compendial parameters: check for vessel tilt, centering of the paddle, and agitation speed. Consider using a peak vessel or other apparatus modifications to reduce variability [6]. |
| Formulation Fails to Improve Absorption with PPIs | The buffering capacity is insufficient to locally acidify the stomach. | Use a concentrated buffer with a low pH (e.g., pH 2.0). The research used sodium citrate buffer, which was effective, while common acidic beverages failed [2]. |
FAQ 1: Which polymers are most effective for Pazopanib HME, and what are the key outcomes?
Recent studies have screened several polymers for PZB extrusion. The table below summarizes the performance of different polymers processed via HME, based on a 2024 study that used a drug-polymer ratio of 1:2 and Poloxamer 188 (at 10% w/w of polymer) as a plasticizer [1].
| Polymer Used | Extrudate Appearance | Disintegration Time | Dissolution Performance | Physical Stability |
|---|---|---|---|---|
| Affinisol 15LV | Clear, transparent | Fastest | Significantly enhanced | Stable (no recrystallization in 3 months) |
| Kollidon VA64 | Clear, transparent | Not Specified | Improved | Not Specified |
| Eudragit EPO | Opaque, white | Not Specified | Not Specified | Not Specified |
| HPMC (5cps) | Opaque, brownish | Slow | Less effective | Not Specified |
Troubleshooting Tip: If your extrudates have a brownish discoloration (especially with HPMC), it may indicate thermal degradation. Try reducing the barrel temperature or using a more thermally stable polymer like Affinisol 15LV [1].
FAQ 2: What is the optimal experimental workflow for developing a PZB HME formulation?
A robust HME process follows a Quality by Design (QbD) approach. The diagram below outlines the key stages from pre-formulation to the final product.
FAQ 3: How do critical process parameters (CPPs) impact the quality of PZB extrudates?
The barrel temperature and screw design are two of the most significant CPPs. The following table details their effects and offers troubleshooting advice based on experimental findings [1] [2].
| Critical Parameter | Impact on Product Quality | Recommended Control Strategy |
|---|
| Barrel Temperature | Significant impact on torque, disintegration time, and dissolution profile. Too low: high torque, incomplete processing. Too high: risk of degradation. | - Optimize via DoE.
Troubleshooting Tip: If you encounter high torque during extrusion, consider increasing the barrel temperature within a safe range or incorporating a plasticizer like Poloxamer 188 to improve material flow [1].
FAQ 4: How can I monitor the formation of amorphous solid dispersions in real-time?
Integrating Process Analytical Technology (PAT) is key. Near-Infrared (NIR) spectroscopy is a powerful tool for this purpose [2].
This protocol is adapted from a 2024 research study that successfully developed PZB extrudates with enhanced bioavailability [1].
1. Aim: To prepare and evaluate amorphous solid dispersions of Pazopanib Hydrochloride using Hot-Melt Extrusion for solubility and bioavailability enhancement.
2. Materials:
3. Pre-Formulation and Risk Assessment:
4. Manufacturing by HME:
5. Characterization and Evaluation:
The core of a stability-indicating method is its ability to accurately measure the active drug without interference from degradation products, impurities, or excipients [1] [2]. The following table summarizes a specific, validated Reverse-Phase HPLC (RP-HPLC) method for Pazopanib Hydrochloride, compiled from recent research:
| Parameter | Reported Conditions for Pazopanib HCl |
|---|---|
| Analytical Technique | RP-HPLC [3] / UPLC [4] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) [3] |
| Mobile Phase | Methanol : 0.1% OPA Buffer (41:59 v/v) [3] or 0.1% OPA Buffer : Acetonitrile (30:70% v/v) [4] | | Detection Wavelength | 266 nm [3] or 256 nm [4] | | Flow Rate | 1.1 mL/min [3] | | Injection Volume | 20 µL [3] | | Retention Time | Specific to method; e.g., ~1.43 min in another method [5] | | Linearity Range | 5–20 µg/mL (R² = 0.999) [3] or 6–14 µg/mL [4] | | LOD / LOQ | 0.05 µg/mL / 0.14 µg/mL [3] |
The method must be validated as per ICH Q2(R1) guidelines. The table below outlines key parameters and typical acceptance criteria for a late-phase method [1] [2].
| Validation Parameter | Objective | Typical Methodology & Acceptance Criteria |
|---|---|---|
| Specificity | Prove no interference from impurities, excipients, or degradants. | Analyze placebo and forced degradation samples. Check peak purity via PDA or MS. No interference at analyte retention time [2]. |
| Accuracy | Closeness of results to true value. | Spike recovery at 3 levels (80%, 100%, 120%). Minimum 9 determinations. Recovery often 98–102% [1] [2] [5]. |
| Precision (Repeatability) | Agreement under same operating conditions. | Analyze multiple aliquots (e.g., 6 at 100%). Express as %RSD; often <2.0% for assay [1] [2]. |
| Linearity & Range | Prove proportional response to analyte concentration. | Minimum of 5 concentrations. R² > 0.999 [1] [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate parameter variations. | Deliberately vary flow rate (±0.04 mL/min), wavelength (±2 nm), mobile phase composition (±1%). Monitor impact on Rt and peak area [3]. |
Here are answers to common specific issues you might encounter during method development and validation.
Q1: How can I demonstrate that my method is truly stability-indicating?
Q2: My recovery values in accuracy experiments are inconsistent or outside the 98-102% range. What could be wrong?
Q3: The retention time for Pazopanib is shifting during my robustness testing. Is my method invalid?
Q4: How can I improve the sensitivity (lower LOD and LOQ) of my method?
The following diagram illustrates the key stages in developing and validating a stability-indicating method.
The core principle of the validation process is to prove the method's suitability for its intended purpose across multiple characteristics. The following chart maps out the key parameters as defined by ICH guidelines.
The search results confirm the critical importance of polymorphic form as a Critical Quality Attribute (CQA) for this compound, as different forms can impact stability, solubility, and bioavailability [1]. The following polymorphs are described:
| Polymorph Name | Key Characterization Data (X-Ray Powder Diffraction - XRPD) | Additional Characteristics |
|---|---|---|
| Form A (Known form) | Provided for reference; specific peaks not listed in available results [2]. | |
| Form F (Novel form) | Characteristic peaks at 11.3, 14.6, 16.9, 19.5, 19.7, 23.5, and 25.9° ± 0.2° 2θ [2]. | • Better solubility in acidic conditions vs. Form A [2]. • IR spectrum provided (see [2] for details). |
| Undesired ACN Solvate | Mentioned as an undesired form monitored during manufacturing [1]. | |
| Monohydrate & Anhydrous | Monitored during solvent-mediated transformation in manufacturing [1]. |
The following experimental details are drawn from the research and patent literature.
This technique is used for real-time monitoring of polymorphic transformations, such as from the monohydrate to the anhydrous form [1].
The workflow for this monitoring process can be visualized as follows:
Two primary methods are described for obtaining the novel Form F.
Method 1: Direct Synthesis
Method 2: Form Conversion from Form A
This compound is a BCS Class IV drug with poor aqueous solubility and variable oral bioavailability [3]. The following formulation strategies have been investigated to overcome these challenges:
| Strategy | Formulation Approach | Key Outcome |
|---|---|---|
| Solid Dispersions via Hot-Melt Extrusion (HME) | Dispersion of the drug in polymers (e.g., Kollidon VA64, Affinisol 15LV) using the solvent-free HME process [3]. | Significantly enhanced bioavailability; Affinisol-based extrudates showed faster dissolution and good polymorphic stability [3]. |
| Co-solvent Systems | Use of binary solvent mixtures like ethyl acetate + ethanol or ethyl acetate + isopropanol [4]. | Maximum solubility achieved at a specific ethyl acetate mass fraction; effective for solubilizing the drug [4]. |
| Wet Milling and Mixing | Creating homogeneous powder mixtures with polymer excipients like Soluplus (in an 8:1 ratio with the drug) [5]. | A 300 mg dose of this formulation showed similar exposure and lower variability than a standard 800 mg dose [5]. |
The table below summarizes the key performance characteristics of two validated methods for quantifying Pazopanib in human plasma.
| Parameter | UHPLC-MS/MS Method [1] | HPLC-UV Method [2] |
|---|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Ultraviolet detection |
| Linear Range | 0.5 - 100 mcg/mL [1] | 0.5 - 100 mcg/mL [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 mcg/mL [1] | 0.5 mcg/mL [2] |
| Sample Preparation | Solid-phase extraction (SPE) on a 96-well plate [1] | Liquid-liquid extraction (LLE) with diethyl ether [2] |
| Run Time / Throughput | "High-throughput" [1] (Specific runtime not stated) | Not specified |
| Precision (Coefficient of Variation) | < 5.0% [1] | < 4.5% [2] |
| Extraction Recovery | 102.0% ± 3.9% (Mean ± SD) [1] | >80% [2] |
| Key Advantages | High sensitivity and specificity; validated per FDA & EMA guidelines; suitable for clinical TDM [1] | Wide linear range; suitable for routine clinical TDM [2] |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This protocol is adapted from a 2020 study that developed a high-throughput quantification method [1].
This protocol is based on a 2015 study that developed and validated an HPLC-UV method for application in routine clinical practice [2].
To better visualize the TDM process and the role of these analytical methods, the following diagram outlines the general workflow from sample collection to dose adjustment.
Workflow for Pazopanib TDM from Sample to Decision
The clinical application of these methods is guided by specific exposure targets [3] [4]:
The table below summarizes the core parameters of a fast and straightforward LC-MS/MS method for quantifying Pazopanib in human plasma, designed for therapeutic drug monitoring and clinical trials [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma |
| Internal Standard | Stable isotopically labeled C,H3-pazopanib |
| Sample Preparation | Protein precipitation using methanol |
| Chromatographic Column | C18 column |
| Elution Mode | Isocratic |
| Mobile Phase | Ammonium hydroxide in water and methanol |
| Detection Mode | Positive ion mode |
| Ion Transitions (m/z) | Pazopanib: 438 → 357 Internal Standard: 442 → 361 | | Runtime | 2.5 minutes | | Validation | Successfully validated per FDA and EMA bioanalytical method requirements |
This section outlines the step-by-step methodology for the LC-MS/MS quantification of Pazopanib as described in the search results [1].
m/z 438 → 357) and its Internal Standard (m/z 442 → 361). This selective detection method enhances accuracy and minimizes interference.The following diagram illustrates the logical flow of the analytical process, from sample collection to data analysis.
The search results also provide context on Pazopanib's chemical properties, which are critical for developing a suitable analytical method [2]. The drug is a small molecule with a complex structure and is highly protein-bound in plasma (>99%). It is primarily metabolized in the liver by the cytochrome P-450 (CYP) enzyme CYP3A4. These factors support the choice of a sensitive and selective technique like LC-MS/MS for its accurate quantification in biological matrices.
The identified method is from 2018. To build a comprehensive and up-to-date comparison guide, I suggest you take the following steps:
Health Hazard;Environmental Hazard